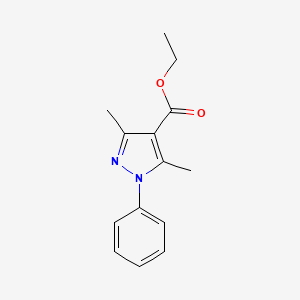

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester

Vue d'ensemble

Description

L’ÉTHYL ESTER D’ACIDE 3,5-DIMÉTHYL-1-PHÉNYL-1H-PYRAZOLE-4-CARBOXYLIQUE est un composé organique appartenant à la classe des phénylpyrazoles. Ces composés contiennent un cycle pyrazole lié à un groupe phényle. Ce composé est connu pour ses applications polyvalentes en synthèse organique et en chimie médicinale .

Méthodes De Préparation

La synthèse de l’ÉTHYL ESTER D’ACIDE 3,5-DIMÉTHYL-1-PHÉNYL-1H-PYRAZOLE-4-CARBOXYLIQUE implique généralement les étapes suivantes :

Réaction de condensation : Les aldéhydes aromatiques substitués réagissent avec la tosylhydrazine pour former des hydrazones.

Cycloaddition : Les hydrazones subissent une cycloaddition avec des alcynes terminaux pour former le cycle pyrazole.

Estérification : Le pyrazole résultant est ensuite estérifié avec de l’éthanol pour former le dérivé ester éthylique.

Analyse Des Réactions Chimiques

L’ÉTHYL ESTER D’ACIDE 3,5-DIMÉTHYL-1-PHÉNYL-1H-PYRAZOLE-4-CARBOXYLIQUE subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants comme le permanganate de potassium, conduisant à la formation d’acides carboxyliques.

Réduction : Les réactions de réduction utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent convertir le groupe ester en alcool.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe ester est remplacé par d’autres nucléophiles.

Applications De Recherche Scientifique

Phosphodiesterase Inhibition

One of the primary applications of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester is its role as a phosphodiesterase inhibitor. Research has shown that this compound can inhibit phosphodiesterase enzymes, which are crucial for regulating intracellular levels of cyclic nucleotides like cAMP and cGMP.

A study highlighted the compound's effectiveness in inhibiting the enzyme 3',5'-cyclic-AMP phosphodiesterase 4D (PDE4D), which is involved in various physiological processes including inflammation and memory formation .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various studies. It has been observed to reduce inflammation markers in cellular models, suggesting its application in treating inflammatory diseases. This property is particularly relevant in the context of chronic inflammatory conditions such as asthma and rheumatoid arthritis.

Neurological Disorders

Due to its ability to modulate cyclic nucleotide levels, this compound shows promise in the treatment of neurological disorders. By inhibiting phosphodiesterases, it may enhance cognitive function and provide neuroprotective effects .

Cancer Research

The compound's role in cancer therapy is under investigation, particularly regarding its ability to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival .

Table 1: Summary of Biological Activities

Case Study 1: Phosphodiesterase Inhibition

In a study involving human cell lines, the administration of this compound resulted in a significant reduction of PDE4D activity, leading to increased levels of cAMP. This was associated with enhanced neuronal survival under stress conditions .

Case Study 2: Anti-inflammatory Effects

Another study demonstrated that this compound could effectively lower pro-inflammatory cytokines in a model of acute inflammation. The results indicated a potential therapeutic role for managing conditions like asthma and other inflammatory diseases .

Mécanisme D'action

Le mécanisme d’action de l’ÉTHYL ESTER D’ACIDE 3,5-DIMÉTHYL-1-PHÉNYL-1H-PYRAZOLE-4-CARBOXYLIQUE implique son interaction avec des cibles moléculaires spécifiques . Il est connu pour inhiber la phosphodiestérase 4D spécifique de l’AMPc, qui joue un rôle dans divers processus cellulaires. Cette inhibition peut entraîner des modifications des voies de signalisation cellulaire, affectant diverses fonctions biologiques.

Comparaison Avec Des Composés Similaires

L’ÉTHYL ESTER D’ACIDE 3,5-DIMÉTHYL-1-PHÉNYL-1H-PYRAZOLE-4-CARBOXYLIQUE est unique en raison de son motif de substitution spécifique sur le cycle pyrazole . Des composés similaires comprennent :

1-Phényl-3-carbéthoxypyrazolone : Ce composé possède une structure pyrazole similaire, mais diffère par le motif de substitution.

Éthyl ester d’acide 3,5-diméthyl-1-(3-nitrophényl)-1H-pyrazole-4-carboxylique : Ce composé possède un groupe nitro sur le cycle phényle, ce qui modifie ses propriétés chimiques.

Ces composés partagent des similitudes structurales, mais diffèrent par leur réactivité et leurs applications, soulignant le caractère unique de l’ÉTHYL ESTER D’ACIDE 3,5-DIMÉTHYL-1-PHÉNYL-1H-PYRAZOLE-4-CARBOXYLIQUE.

Activité Biologique

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, commonly referred to as ethyl 3,5-dimethyl-1-phenylpyrazole-4-carboxylate, is an organic compound belonging to the class of phenylpyrazoles. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings and case studies regarding its biological activity.

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 244.29 g/mol

- CAS Number : 89193-18-0

Antimicrobial Activity

Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. A study evaluated the efficacy of various pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated that this compound showed promising antibacterial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. For instance, a study involving carrageenan-induced edema in rat models showed that derivatives of pyrazoles significantly reduced inflammation markers such as TNF-α and IL-6. Specifically, this compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, demonstrating its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer activity of this compound is particularly noteworthy. Research has indicated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung (A549), colorectal (HT-29), and breast cancer (MDA-MB-231) cells. In vitro studies revealed that the compound effectively induced apoptosis in cancer cells through mechanisms involving the modulation of pro-apoptotic and anti-apoptotic proteins .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Additionally, the compound may disrupt cellular signaling pathways involved in cancer cell proliferation and survival .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylbutazone | Phenylbutazone | Potent anti-inflammatory but banned in some countries due to side effects |

| 1-(3-nitrophenyl)-3,5-dimethylpyrazole | Nitrophenyl Pyrazole | Exhibits enhanced anticancer properties due to nitro substitution |

Case Studies

- Study on Inflammation : In a controlled experiment, researchers administered varying doses of the compound to rats with induced paw edema. The results indicated a dose-dependent reduction in inflammation markers compared to control groups treated with standard anti-inflammatory drugs like ibuprofen .

- Antimicrobial Efficacy : A series of tests evaluated the compound against multiple bacterial strains. Results showed effective inhibition at concentrations as low as 20 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa, suggesting its potential for therapeutic applications in infectious diseases .

Propriétés

IUPAC Name |

ethyl 3,5-dimethyl-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-10(2)15-16(11(13)3)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIZDUYEIRRDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349672 | |

| Record name | 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89193-18-0 | |

| Record name | 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.